![molecular formula C9H13N3O2 B2556298 2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid CAS No. 1539994-84-7](/img/structure/B2556298.png)

2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

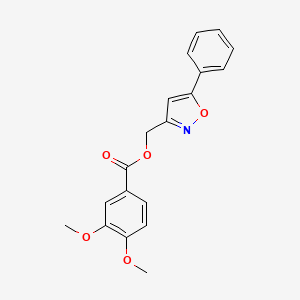

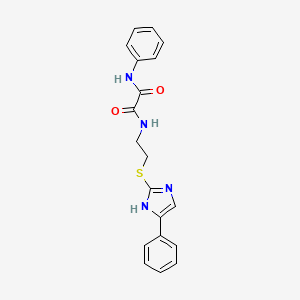

“2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid” is a chemical compound with the CAS Number: 1007878-73-0 . It is a powder at room temperature . The IUPAC name for this compound is (dimethylamino)(3-pyridinyl)acetic acid .

Synthesis Analysis

A method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which could be related to the compound , has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-11(2)8(9(12)13)7-4-3-5-10-6-7/h3-6,8H,1-2H3,(H,12,13) .

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 180.21 .

Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid: serves as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and it has found widespread use due to its mild reaction conditions and functional group tolerance. The compound’s stability, ease of preparation, and environmentally benign nature contribute to its success in this context .

Anhydride Synthesis

In synthetic chemistry, this compound has been studied for its reaction with acid anhydrides. When condensed with various acid anhydrides (such as succinic anhydride, phthalic anhydride, dichloromalic anhydride, or tetrabromophthalic anhydride) in acetic acid, it produces anhydride derivatives. These derivatives find applications in organic synthesis .

Anti-HIV-1 Activity

Researchers have explored the biological potential of indole derivatives, including those containing the pyridine moiety. For instance, 2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid derivatives have been investigated for their anti-HIV-1 activity. Molecular docking studies revealed promising interactions, making it an interesting target for further drug development .

Bioactive Small Molecules

The compound’s boronic acid pinacol ester form is useful for the synthesis of various bioactive small molecules. Researchers have employed it as a building block in the creation of novel compounds with potential pharmacological applications .

Pharmaceutical Testing

High-quality reference standards of 2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid are available for pharmaceutical testing. These standards ensure accurate results in drug development and quality control processes .

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-12(2)7-3-4-11-5-6(7)8(10)9(13)14/h3-5,8H,10H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFGWJWCYPUALZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NC=C1)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone](/img/structure/B2556225.png)

![N-(8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2556226.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2556228.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2556230.png)

![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2556232.png)